molecular formula C14H11BrN2O3S3 B2993613 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide CAS No. 1903436-81-6

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide

Cat. No. B2993613
CAS RN: 1903436-81-6
M. Wt: 431.34
InChI Key: YQUDPGVGZKDVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C14H11BrN2O3S3 and a molecular weight of 431.34. It is a derivative of N-(thiazol-2-yl)benzenesulfonamides, which are known for their antibacterial activity .

Scientific Research Applications

Antibacterial Activity

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide: derivatives have shown emergent antibacterial activity. These compounds, when used in conjunction with cell-penetrating peptides like octaarginine, exhibit potent antibacterial properties against both Gram-negative and Gram-positive bacteria . The hybrid antimicrobial strategy of combining thiazole and sulfonamide groups enhances the effectiveness of these compounds. They have been particularly effective against strains such as S. aureus and A. xylosoxidans , with low minimum inhibitory concentrations (MICs), indicating their potential as therapeutic agents .

Antimicrobial Drug Development

The thiazole moiety present in these compounds is known for its role in antimicrobial drug development. Thiazoles are part of many biologically active compounds, including sulfathiazole, which is an antimicrobial drug . The combination of thiazole and sulfonamide groups in these derivatives can lead to the development of new antimicrobial drugs with lesser side effects and increased efficacy against multidrug-resistant pathogens .

Antifungal Applications

Thiazole derivatives, including those with a sulfonamide group, have been screened for their antifungal activity. The compounds have been tested against various fungal strains, and modifications to their structure, such as substituting with n-alkylbromides, have been explored to enhance their antifungal properties . This indicates the potential of 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide in treating fungal infections.

Antitumor and Cytotoxic Drug Design

Thiazole derivatives have been observed to possess antitumor and cytotoxic activities. The structural features of these compounds, including the thiazole ring, contribute to their ability to act as antineoplastic drugs . Research into the cytotoxic properties of these derivatives could lead to the development of new cancer therapies.

Neuroprotective Agents

The thiazole ring is a key component in the synthesis of neuroprotective agents. These compounds have the potential to protect neuronal cells from damage or degeneration. Given the presence of the thiazole group in 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide , it could be explored for its neuroprotective capabilities, particularly in the context of diseases like Alzheimer’s and Parkinson’s .

Antioxidant Properties

Thiazole derivatives have also been associated with antioxidant properties. Antioxidants are crucial in combating oxidative stress in cells, which can lead to chronic diseases. The exploration of 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide for its antioxidant capacity could contribute to the development of treatments for conditions caused by oxidative damage .

properties

IUPAC Name

5-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-9-10-1-3-11(4-2-10)20-14-16-7-8-21-14/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUDPGVGZKDVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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